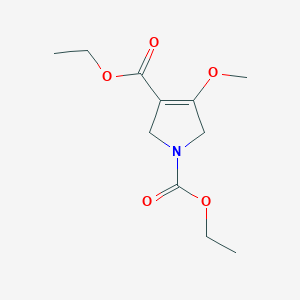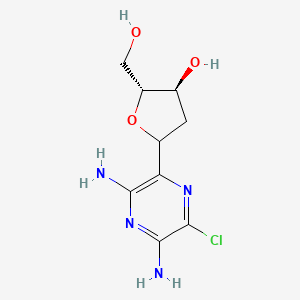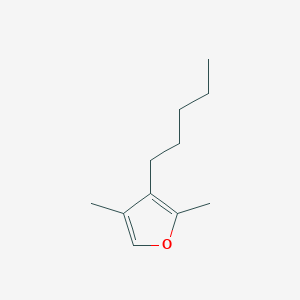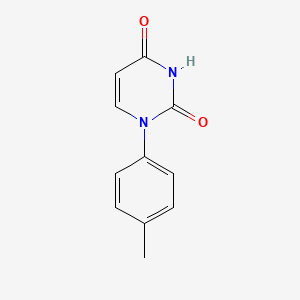
1-(4-Methylphenyl)pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Tolyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a pyrimidine ring substituted with a p-tolyl group at the 1-position
Métodos De Preparación
The synthesis of 1-(p-Tolyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of p-toluidine with barbituric acid under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated under reflux to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(p-Tolyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyl group can be replaced by other substituents under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antiviral agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(p-Tolyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(p-Tolyl)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:
1-(Phenyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a phenyl group instead of a p-tolyl group.
1-(p-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione: Contains a p-methoxyphenyl group, which may impart different chemical and biological properties.
1-(p-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione: Features a p-chlorophenyl group, potentially affecting its reactivity and biological activity
Propiedades
Número CAS |
22455-92-1 |
|---|---|
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)13-7-6-10(14)12-11(13)15/h2-7H,1H3,(H,12,14,15) |
Clave InChI |
MFGXLUGZSQHKSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C=CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


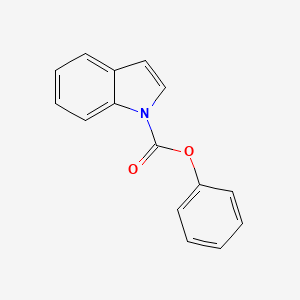
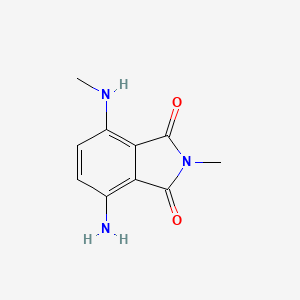
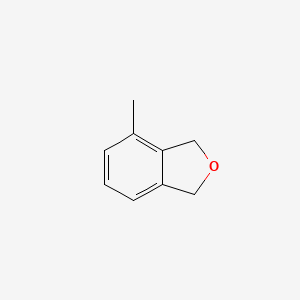
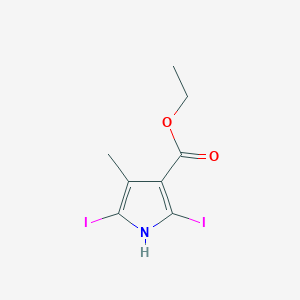
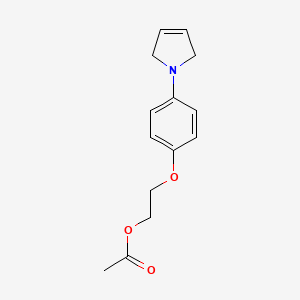
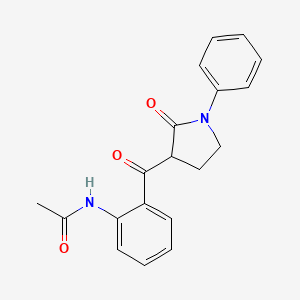
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![Furo[3,4-d]pyrrolo[2,1-b]oxazole](/img/structure/B12898386.png)
![2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B12898387.png)
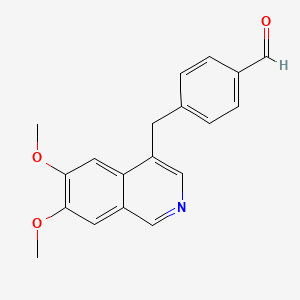
![(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12898399.png)
